7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid
Overview
Description
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
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Mechanism of Action
- These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
- For instance, pyrrolo[1,2-a]pyrazine derivatives (related to this scaffold) have shown antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit kinase inhibition .
- For example, the most active derivative ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate showed significant anti-HIV-1 activity .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
- Information on the absorption of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is not available. The volume of distribution is not specified. Details regarding metabolism are lacking. No data on excretion. The compound’s ADME properties significantly influence its bioavailability, but specific values are not provided .
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . By inhibiting FGFRs, this compound can modulate signaling pathways that are crucial for cellular functions. Additionally, it interacts with other biomolecules such as kinases and transcription factors, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cells are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . It influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival. Furthermore, this compound affects gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes and receptors, inhibiting their activity. For example, its interaction with FGFRs leads to the inhibition of receptor dimerization and autophosphorylation, preventing downstream signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but its effects can change over time. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its degradation products may have different biological activities, which need to be further investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and reduce metastasis without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization within these compartments can influence its activity and interactions with other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
Properties
IUPAC Name |
7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-6-4(1-2-9-7)5(3-10-6)8(12)13/h1-3,10H,(H,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWAJFZLENIDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696675 | |
Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-24-8 | |
Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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